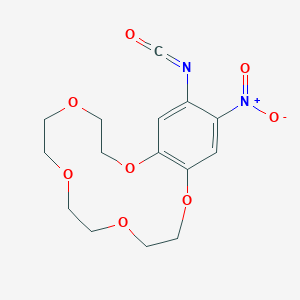

4'-Isocyanato-5'-nitrobenzo-15-crown-5

Description

Overview of Macrocyclic Polyether Chemistry and Ion Recognition Principles

Macrocyclic polyethers, commonly known as crown ethers, are a class of compounds characterized by a large ring structure containing multiple ether groups. researchgate.net Their discovery revolutionized the field of host-guest chemistry. researchgate.net The core principle behind their function lies in their unique structure: a hydrophobic exterior surrounding a hydrophilic cavity lined with oxygen atoms. researchgate.net These oxygen atoms can coordinate with cations, holding them within the central cavity through ion-dipole interactions.

The selectivity of a crown ether for a particular cation is primarily determined by the relative sizes of the cation and the crown's cavity. wikipedia.org 15-crown-5 (B104581), with its pentameric structure of ethylene (B1197577) oxide, has a cavity size that is particularly complementary to the sodium ion (Na⁺), leading to a high degree of selectivity for this cation. wikipedia.org This ability to selectively bind and transport ions across phase boundaries (e.g., from an aqueous to an organic phase) makes them valuable as phase-transfer catalysts. fishersci.pt

Significance of Benzo-Crown Ether Derivatives in Supramolecular Chemistry

The incorporation of a benzene (B151609) ring onto the crown ether scaffold, creating a benzo-crown ether, imparts several advantageous properties. The aromatic ring introduces conformational rigidity to the macrocycle and provides a platform for further chemical modification through electrophilic aromatic substitution. researchgate.net

The ability to introduce functional groups onto this benzene ring is of paramount significance in supramolecular chemistry. researchgate.net Functionalization allows for the fine-tuning of the electronic properties of the crown ether, thereby modulating its ion-binding affinity and selectivity. researchgate.net Furthermore, it enables the covalent attachment of the crown ether unit to other molecular systems, such as polymers, surfaces, or reporter molecules like chromophores and fluorophores. This has led to the development of sophisticated materials and devices, including ion-selective sensors, stimuli-responsive hydrogels, and advanced catalytic systems. mdpi.comnih.gov

Rationale for Introducing Nitro and Isocyanato Functionalities on the Benzo-15-Crown-5 (B77314) Scaffold

The specific placement of nitro (–NO₂) and isocyanato (–NCO) groups on the benzo-15-crown-5 framework is a deliberate strategy to create a highly versatile chemical building block. Each functional group serves a distinct and critical purpose.

The Nitro (–NO₂) Group: The introduction of a nitro group onto the aromatic ring is a common and effective method of functionalization. orientjchem.org As a potent electron-withdrawing group, the nitro substituent alters the electron density of the benzene ring and, by extension, the adjacent oxygen atoms of the crown ether cavity. This electronic modulation can influence the binding constants for target cations. researchgate.net Critically, the nitro group is a key synthetic intermediate. It can be readily reduced to an amino group (–NH₂), which is a precursor for a vast array of other functionalities, including the isocyanato group. orientjchem.org The synthesis of 4'-nitrobenzo-15-crown-5 is a well-established procedure, typically involving the nitration of benzo-15-crown-5. orientjchem.org

The Isocyanato (–NCO) Group: The isocyanato group is a highly reactive functional group, making it an excellent anchor for covalent modification. It readily reacts with nucleophiles such as alcohols, amines, and even water to form stable urethane (B1682113), urea (B33335), and carbamic acid linkages, respectively. The logical synthetic route to 4'-isocyanato-5'-nitrobenzo-15-crown-5 involves the chemical transformation of a precursor like 4'-amino-5'-nitrobenzo-15-crown-5. The primary rationale for incorporating this group is to enable the straightforward immobilization of the ion-selective crown ether onto various substrates or its integration into larger molecular architectures.

Scope and Academic Relevance of Research on this compound

While direct research on this compound is specialized, its academic relevance is significant, positioning it as a powerful bifunctional linker and building block. The research scope for this compound is centered on leveraging its dual features: the ion-recognition capability of the crown ether and the covalent-linking potential of the isocyanate group.

Key areas of academic investigation include:

Development of Ion-Selective Sensors: The isocyanate group can be used to attach the crown ether to a signaling unit, such as a fluorophore or chromophore. The binding of a target cation (e.g., Na⁺) by the crown ether would induce a conformational or electronic change, leading to a detectable change in the optical signal (e.g., fluorescence quenching or a color shift). chemimpex.com

Creation of Functional Materials: The compound can be grafted onto polymer backbones or solid surfaces (like silica (B1680970) or nanoparticles). This would create materials with tailored ion-selective properties, suitable for applications in ion-exchange resins, selective membranes for separations, or stationary phases for chromatography. chemimpex.com

Synthesis of Complex Supramolecular Systems: The isocyanate handle allows for the construction of more elaborate host-guest systems. For example, it could be used to link two crown ether units together to create "sandwich" complexes or to attach the crown ether to another receptor site for the simultaneous recognition of multiple guest species.

In essence, this compound serves as a bridge between the worlds of molecular recognition and materials science, providing a reactive platform for creating advanced, functional systems based on the selective binding properties of the crown ether macrocycle.

Data Tables

Table 1: Physicochemical Properties of Benzo-15-Crown-5 and its Nitro-Derivative This table provides key data for the parent compound and its direct synthetic precursor.

| Property | Benzo-15-crown-5 | 4'-Nitrobenzo-15-crown-5 |

| Molecular Formula | C₁₄H₂₀O₅ | C₁₄H₁₉NO₇ |

| Molecular Weight | 268.30 g/mol | 313.30 g/mol sigmaaldrich.com |

| Appearance | White Crystalline Solid | Off-white to yellow powder chemimpex.com |

| Melting Point | 79.5-80.5 °C orientjchem.org | 93-97 °C chemimpex.comsigmaaldrich.com |

| CAS Number | 14174-09-5 | 60835-69-0 sigmaaldrich.com |

Table 2: Functional Roles of Chemical Moieties in this compound This table breaks down the contribution of each key part of the molecule's structure.

| Moiety | Function |

| Benzo Group | Provides a rigid scaffold for functionalization; enhances lipophilicity. |

| Crown-Ether Ring | Acts as the primary ion-recognition site (host); selectively binds cations based on size. wikipedia.org |

| Nitro Group (–NO₂) ** | Electron-withdrawing group that modulates the ion-binding properties; acts as a synthetic precursor to the amino group. researchgate.netorientjchem.org |

| Isocyanato Group (–NCO) ** | Highly reactive site for covalent attachment to other molecules or surfaces (e.g., polymers, dyes, nanoparticles). |

Structure

3D Structure

Properties

IUPAC Name |

17-isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8/c18-11-16-12-9-14-15(10-13(12)17(19)20)25-8-6-23-4-2-21-1-3-22-5-7-24-14/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEGVPFBHOQNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C(=C2)N=C=O)[N+](=O)[O-])OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis: Benzo-15-Crown-5 (B77314)

The foundational macrocycle, Benzo-15-Crown-5, is typically prepared through a cyclization reaction that forms the polyether ring structure attached to a benzene (B151609) ring.

Williamson Ether Synthesis Approaches for Benzo-15-Crown-5

The primary method for synthesizing Benzo-15-Crown-5 is the Williamson ether synthesis. orientjchem.org This approach involves the reaction of a catechol (1,2-dihydroxybenzene) with a dihaloalkane in the presence of a base. A common procedure utilizes catechol and tetraethyleneglycol dichloride (1,10-dichloro-3,6,9-trioxadecane) as the reactants. orientjchem.org The reaction is typically carried out in an n-butanol medium with sodium hydroxide (B78521) serving as the base. orientjchem.org In conventional methods, this reaction mixture is boiled under an inert atmosphere for an extended period, often up to 30 hours, to achieve cyclization. orientjchem.org This process has been reported to yield Benzo-15-Crown-5 in approximately 62% yield with a purity of 95%. orientjchem.org

Optimization of Reaction Conditions for Benzo-15-Crown-5 Formation

Significant efforts have been made to optimize the synthesis of Benzo-15-Crown-5 to improve yield and reduce reaction time. Research has shown that the method and rate of reagent addition, as well as the reaction duration, are critical parameters. orientjchem.org One study demonstrated that adding tetraethyleneglycol dichloride (TEGDC) to the reaction mixture at a rate of 17 ml/min before heating resulted in a significant improvement. orientjchem.org This optimized approach allowed the content of Benzo-15-Crown-5 in the reaction mass to reach 82.097%. orientjchem.org Furthermore, the optimal dwell time at the boiling point was found to be 7 hours, a substantial reduction from the conventional 30-hour method. orientjchem.org

Varying the addition strategy of TEGDC has a notable impact on the final product concentration. Adding the entire volume of TEGDC at once to an unboiled reaction mass was identified as the most effective of the tested conditions. orientjchem.org

Table 1: Effect of Tetraethyleneglycol Dichloride (TEGDC) Addition Method on Benzo-15-Crown-5 Synthesis

| TEGDC Addition Method | Reaction Conditions | Target Product Concentration | Reference |

|---|---|---|---|

| Dropwise addition to boiling mixture | 7-hour boiling | 72.902% | orientjchem.org |

| Addition in three equal parts | - | 65.482% | orientjchem.org |

| Addition of entire amount at once to unboiled mixture | - | 82.097% | orientjchem.org |

Aromatic Functionalization: Synthesis of 4'-Nitrobenzo-15-Crown-5

Following the synthesis of the parent crown ether, functional groups can be introduced onto the benzene ring through electrophilic aromatic substitution.

Electrophilic Nitration of Benzo-15-Crown-5

The synthesis of 4'-Nitrobenzo-15-Crown-5 is achieved through the electrophilic nitration of the benzo-15-crown-5 aromatic ring. orientjchem.org This transformation is a key step in introducing a functional group that can be further modified. The nitration is effectively carried out using nitric acid in an acetonitrile (B52724) medium. orientjchem.org While various concentrations of nitric acid can be used, a 58% solution has been successfully employed over a boiling reaction mass. orientjchem.org A more concentrated nitric acid (56%) has also been used, which allows the reaction to proceed at lower temperatures, thereby minimizing undesirable oxidation side reactions. orientjchem.org This method has been reported to produce the target product with a high yield of 99.5%. orientjchem.org The resulting 4'-Nitrobenzo-15-Crown-5 has a reported melting point of 94-95°C. orientjchem.org

Control of Mononitration Selectivity at the 4'-Position

Achieving high selectivity for mononitration at the 4'-position of the benzene ring is crucial for obtaining the desired product in high purity. The electron-donating nature of the ether oxygen atoms directs electrophilic attack to the positions para to them. The reaction conditions, including the choice of nitrating agent and solvent, are optimized to favor the formation of the 4'-mononitro derivative over dinitro or other isomers. orientjchem.org The use of acetonitrile as a solvent and controlled temperatures helps to ensure high selectivity for the desired 4'-nitro product. orientjchem.org

Reduction of Nitro Group: Synthesis of 4'-Aminobenzo-15-Crown-5

The nitro group of 4'-Nitrobenzo-15-Crown-5 serves as a precursor to the amino group, which is a versatile functional handle for further chemical modifications. The reduction of the nitro group is a critical transformation to produce 4'-Aminobenzo-15-Crown-5. A highly effective and convenient method for this reduction involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a Raney nickel catalyst. orientjchem.org This reaction is typically performed in an alcohol medium, such as ethyl alcohol. orientjchem.org

The process involves adding Raney nickel to a solution of 4'-Nitrobenzo-15-Crown-5 in ethyl alcohol, heating the mixture to approximately 50°C, and then adding hydrazine hydrate dropwise. orientjchem.org A significant advantage of this method is that it proceeds at normal atmospheric pressure, avoiding the need for high-pressure hydrogenation equipment. orientjchem.org This catalytic reduction is an efficient route to obtaining 4'-Aminobenzo-15-Crown-5 with a reported melting point of 79.51°C. orientjchem.org

Table 2: Physical Properties of Synthesized Crown Ether Derivatives

| Compound Name | Melting Point (°C) | Reference |

|---|---|---|

| Benzo-15-Crown-5 | 80.48 | orientjchem.org |

| 4'-Nitrobenzo-15-Crown-5 | 97.24 | orientjchem.org |

| 4'-Aminobenzo-15-Crown-5 | 79.51 | orientjchem.org |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely utilized and highly efficient method for the reduction of aromatic nitro groups. tcichemicals.com This process involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of nitrobenzo-crown ethers to their corresponding amines, palladium on activated carbon (Pd/C) is a preferred catalyst, often leading to high yields (greater than 85%) and clean reaction profiles.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of the hydrogen gas can range from atmospheric pressure to higher pressures, depending on the specific substrate and desired reaction rate. Other platinum group metal catalysts, such as platinum oxide (PtO₂), are also effective. tcichemicals.com The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of one nitro group in a dinitro-substituted compound, which is crucial for the synthesis of the target precursor.

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Hydrogen Source | Typical Solvents | Pressure | Temperature | Notes |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol, Methanol | 1-4 atm | Room Temp. | High yields, clean reaction, most common method. |

| PtO₂ | H₂ gas | Acetic Acid, Ethanol | 1-3 atm | Room Temp. | Effective for various nitro compounds. tcichemicals.com |

| Raney Ni | H₂ gas | Ethanol | 50-100 atm | 50-100°C | Requires higher pressure and temperature. |

Hydrazine Hydrate Reduction Pathways

An effective alternative to catalytic hydrogenation using hydrogen gas is transfer hydrogenation with hydrazine hydrate (N₂H₄·H₂O) as the hydrogen donor. This method is often more convenient as it can be performed at atmospheric pressure without the need for specialized high-pressure equipment. orientjchem.org The reduction of 4'-nitrobenzo-15-crown-5 to 4'-aminobenzo-15-crown-5 has been successfully achieved using hydrazine hydrate in the presence of a Raney nickel catalyst in an alcohol medium. orientjchem.org

The procedure involves heating the nitro-crown ether and the catalyst in a solvent like ethyl alcohol, followed by the addition of hydrazine hydrate. orientjchem.org This pathway is considered both convenient and effective. orientjchem.org Other catalytic systems have also been developed for the reduction of aromatic nitro compounds using hydrazine hydrate, including palladium on carbon (Pd/C) and mixed metal oxides like CeO₂–SnO₂. rsc.orgnih.govorganic-chemistry.org The Pd/C system is particularly notable for its high efficiency and selectivity, even with substrates containing sensitive functional groups like halogens. nih.govorganic-chemistry.org

Table 2: Hydrazine Hydrate Reduction Systems

| Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|

| Raney Nickel | Ethyl Alcohol | 50°C | Avoids high-pressure autoclaves. orientjchem.org |

| Pd/C | Methanol | 80°C | Highly efficient and selective for various substrates. nih.govorganic-chemistry.org |

| CeO₂–SnO₂ | Ethanol | Reflux | Operates under mild conditions. rsc.org |

| Iron/Oxide Mix | Water/Ethanol | 60-100°C | Catalyst can be recycled multiple times. google.com |

Alternative Reduction Methodologies

Beyond catalytic hydrogenation and hydrazine-based routes, classical chemical reduction methods can also be employed. One of the most established methods is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. This method, a variation of the Béchamp reduction, is a robust and cost-effective way to convert aromatic nitro compounds to anilines. The reaction proceeds by the single electron transfer from the metal to the nitro group, followed by protonation from the acid. While effective, this method often requires stoichiometric amounts of the metal and may involve more rigorous workup procedures to remove metal salts compared to catalytic methods.

Derivatization Reactions of 4'-Isocyanato-5'-nitrobenzo-15-crown-5

The isocyanato group is a versatile functional handle that readily undergoes a variety of derivatization reactions, primarily involving nucleophilic addition to the carbon-nitrogen double bond. researchgate.net This reactivity allows the this compound molecule to be covalently attached to a wide range of substrates, including polymers, surfaces, and biomolecules.

Common derivatization reactions include:

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate group forms a urethane (B1682113) (or carbamate) linkage. This is one of the most common reactions of isocyanates and is fundamental to the production of polyurethanes.

Reaction with Amines: Primary or secondary amines (R'-NH₂) react with the isocyanate to form a substituted urea (B33335). This reaction is typically very fast and is used to link the crown ether to amine-functionalized materials.

Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine (regenerating the 4'-Amino-5'-nitrobenzo-15-crown-5) and carbon dioxide gas. This reaction is important to consider, as it means the isocyanate is sensitive to moisture.

These derivatization reactions enable the immobilization of the crown ether onto solid supports for applications in chromatography or solid-phase extraction, or its incorporation into polymer backbones to create ion-conductive or sensor-active materials. researchgate.net

Formation of Urethane Derivatives

The reaction of an isocyanate with an alcohol produces a urethane (or carbamate) linkage. This is a fundamental transformation in organic and polymer chemistry. youtube.com The isocyanate carbon is highly electrophilic and readily undergoes nucleophilic attack by the oxygen atom of an alcohol. This polyaddition reaction requires no special catalyst, although bases or organometallic compounds can be used to accelerate it. researchgate.net

For this compound, this reaction provides a direct method for covalently attaching the crown ether moiety to any alcohol-containing molecule. The general reaction involves mixing the isocyanate with a stoichiometric amount of the desired alcohol in an aprotic solvent.

General Reaction Scheme: this compound + R-OH → 4'-(Alkoxycarbonylamino)-5'-nitrobenzo-15-crown-5

The resulting product is a stable urethane derivative that incorporates the structural features of both the crown ether and the parent alcohol.

| Reactant 1 | Reactant 2 (Alcohol) | Product (Urethane Derivative) |

|---|---|---|

| This compound | R-OH |  Structure of the resulting urethane, where the R group originates from the alcohol. Structure of the resulting urethane, where the R group originates from the alcohol. |

Formation of Urea Derivatives

Isocyanates react readily with primary or secondary amines to form urea derivatives. This reaction is generally faster and more exothermic than the corresponding reaction with alcohols. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. youtube.comnih.gov This transformation is a cornerstone of polyurethane and polyurea synthesis and is used to create a diverse range of compounds. youtube.commdpi.com

The reaction of this compound with an amine provides a robust method for linking the crown ether to amine-containing substrates, forming a stable urea bond.

General Reaction Scheme: this compound + RNH₂ → N-(Crown ether derivative)-N'-(R)-urea

This method is highly efficient for creating complex molecules with ion-binding capabilities.

| Reactant 1 | Reactant 2 (Amine) | Product (Urea Derivative) |

|---|---|---|

| This compound | RNH₂ or R₂NH |  Structure of the resulting urea, where the R group(s) originate from the amine. Structure of the resulting urea, where the R group(s) originate from the amine. |

Reactions with Hydroxyl and Amine Functionalized Substrates

The high reactivity of the isocyanate group makes this compound an ideal reagent for modifying substrates that possess surface hydroxyl (–OH) or amine (–NH₂) groups. This allows for the permanent immobilization of the crown ether onto various materials, imparting its characteristic ion-selective properties to the substrate. researchgate.net

Examples of such substrates include:

Inorganic Surfaces: Silica (B1680970) gels, glass slides, and metal oxides can be functionalized with silane (B1218182) coupling agents to introduce pendant hydroxyl or amine groups, which can then react with the isocyanate.

Organic Polymers: Polymeric materials containing hydroxyl (e.g., polyvinyl alcohol, cellulose) or amine groups can be modified by reaction with the crown ether isocyanate.

Biomolecules: The amine groups in amino acids, peptides, or proteins can be targeted to attach the crown ether as a molecular tag or sensor component.

This surface modification is a key strategy for developing ion-selective sensors, specialized chromatography materials, and systems for targeted ion extraction. researchgate.net

Polymeric Integration through Isocyanate Reactivity

The isocyanate functionality is a critical component in the synthesis of polymers like polyurethanes and polyureas through step-growth polymerization. youtube.comutm.my this compound can be integrated into polymeric structures in several ways.

Pendant Group Incorporation: The most direct method involves reacting the monofunctional isocyanate with a pre-formed polymer that contains reactive nucleophilic groups (e.g., hydroxyl or amine groups) in its side chains. This grafts the crown ether moiety as a pendant group along the polymer backbone. Such modified polymers can be used to create ion-selective membranes or films. frontiersin.orgresearchgate.netnih.gov

Chain-End Functionalization: The isocyanate can be used to cap the ends of polymers like polyols or polyamines, creating a macromonomer with a terminal crown ether group.

Polymer Network Formation: While this specific molecule is monofunctional, a related di-isocyanate derivative of a crown ether could act as a monomer. When reacted with a diol or a diamine, it would lead to the formation of a polyurethane or polyurea where the crown ether unit is an integral part of the main polymer chain. vt.edursc.org This approach is used to create materials with intrinsic ion-conductive properties for applications like solid polymer electrolytes. frontiersin.org

| Reactants | Resulting Polymer Segment | Description |

|---|---|---|

| This compound + Polyol (e.g., -(R-OH)n-) | Polymer with pendant crown ether-urethane groups | The crown ether is attached to the side of an existing polymer chain. |

| Di-isocyanate Crown Ether + Diol (e.g., HO-R-OH) | Polyurethane with crown ether in the backbone | A linear polymer is formed with the crown ether as a repeating unit in the main chain. |

Host Guest Chemistry and Ion Recognition Properties

Complexation Thermodynamics and Kinetics of Cation Binding

The interaction between a crown ether and a metal cation is primarily an electrostatic phenomenon, involving the attraction between the positively charged ion and the lone pairs of electrons on the ether oxygen atoms. researchgate.net The thermodynamics of this complexation are governed by changes in enthalpy (ΔH) and entropy (ΔS), which reflect the balance of forces including ion-dipole interactions, conformational changes in the host, and desolvation of both the host and guest.

The parent molecule, benzo-15-crown-5 (B77314) (B15C5), readily forms complexes with alkali metal cations. The 15-crown-5 (B104581) cavity size is particularly complementary to the Na⁺ ion, leading to high selectivity for this cation. wikipedia.org Studies on B15C5 in various non-aqueous solvents have established the formation of stable 1:1 complexes with alkali metals. muk.ac.irmuk.ac.irscispace.com For instance, the stability constant (log K) for the Na⁺ complex with B15C5 in acetonitrile (B52724) is approximately 3.97 at 25°C. researchgate.net The introduction of a nitro group to form 4'-nitrobenzo-15-crown-5 (4'NB15C5) alters this interaction, a subject detailed in the subsequent sections.

The selectivity of a crown ether for different cations is a function of multiple factors, including the match between the cation's ionic diameter and the host's cavity size, the charge density of the cation, and the nature of the solvent. muk.ac.irorientjchem.org For 4'-nitrobenzo-15-crown-5, complexation studies with alkaline earth (Group 2) metals in acetonitrile-methanol mixtures reveal the formation of 1:1 complexes with Mg²⁺, Ca²⁺, and Sr²⁺. researchgate.net However, with the larger Ba²⁺ cation, a 1:2 [ML₂] complex is formed, where the cation is "sandwiched" between two ligand molecules. researchgate.net

The binding ability of a benzo-crown ether is directly related to the basicity of the ether oxygen atoms. Substituents on the benzene (B151609) ring that withdraw electron density will decrease the electron-donating ability of the adjacent ether oxygens, thereby weakening their interaction with cations and lowering the stability of the complex. digitaloceanspaces.com

The nitro group (-NO₂) is a potent electron-withdrawing group. Its presence in 4'-nitrobenzo-15-crown-5 reduces the stability of its cation complexes compared to the unsubstituted benzo-15-crown-5. digitaloceanspaces.com The isocyanato group (-NCO) is also known to be strongly electron-withdrawing. Therefore, in the target molecule 4'-Isocyanato-5'-nitrobenzo-15-crown-5, the combined effect of two such groups is expected to cause a significant reduction in the electron density of the macrocyclic cavity. This would lead to substantially lower stability constants for its complexes with metal cations compared to both benzo-15-crown-5 and 4'-nitrobenzo-15-crown-5. While this reduces binding strength, the functional isocyanato group offers a reactive site for covalently linking the crown ether unit to other molecules or surfaces, a feature useful in creating sensors or functional materials. rsc.org

Investigation of Complex Stoichiometry and Stability Constants

The stoichiometry of crown ether-cation complexes is most commonly 1:1 (one ligand to one metal ion), especially when the cation fits well within the macrocyclic cavity. However, other stoichiometries such as 1:2, 2:1, or even 2:2 can occur, particularly with mismatched cation sizes or in specific solvent systems. scispace.comscispace.com

Conductometric titration is a common method used to determine both the stoichiometry and the stability constant (Kf) of these complexes. researchgate.netresearchgate.netscispace.com For 4'-nitrobenzo-15-crown-5, studies across a wide range of cations (including Mg²⁺, Ca²⁺, Sr²⁺, Zn²⁺, Mn²⁺, Cr³⁺, and La³⁺) and solvents consistently show the predominant formation of 1:1 [ML] complexes. researchgate.netresearchgate.netresearchgate.net An exception is the Ba²⁺ ion, which tends to form a 1:2 [ML₂] "sandwich" complex. researchgate.net In some specific cases, such as with Fe³⁺, Y³⁺, and Ce³⁺ in nitromethane, more complex 2:1 [M₂L] or 2:2 [M₂L₂] species have been reported. scispace.com

The stability constants for these complexes vary widely depending on the cation and solvent. The table below, compiled from studies on 4'-nitrobenzo-15-crown-5, illustrates the typical range of these values. The stability of the complex is generally lower in solvents with high donor ability, like methanol, which can solvate the cation more effectively and compete with the crown ether. researchgate.netscispace.com

| Cation | Solvent | Log Kf ± SD | Reference |

|---|---|---|---|

| Mn²⁺ | Acetonitrile | > 5.0 | researchgate.net |

| Zn²⁺ | Acetonitrile | > 5.0 | researchgate.net |

| Sn⁴⁺ | Acetonitrile | > 5.0 | researchgate.net |

| Cd²⁺ | Methanol | 3.80 ± 0.08 | scispace.com |

| Y³⁺ | Methanol | 3.58 ± 0.05 | scispace.com |

| Mg²⁺ | Acetonitrile | 3.78 ± 0.05 | researchgate.net |

| Ca²⁺ | Acetonitrile | 3.31 ± 0.06 | researchgate.net |

| La³⁺ | Acetonitrile-Ethanol (90:10 mol%) | 4.01 ± 0.08 | researchgate.net |

Anion Recognition and Cooperative Binding Phenomena

While crown ethers are renowned for their cation-binding abilities, the field of anion recognition typically employs host molecules with electron-deficient cavities or hydrogen-bond donors. Standard crown ethers like this compound possess an electron-rich cavity and are not designed for direct anion binding. Cooperative binding, where the binding of a cation might facilitate the simultaneous binding of an anion (ion-pair recognition), can occur. However, for this compound and its direct analogues, anion recognition and cooperative binding phenomena have not been significantly documented in the surveyed scientific literature.

Solvent Effects on Ion Complexation Behavior

The solvent is a critical and active participant in the complexation equilibrium. The stability of a crown-cation complex is the result of a competition between the crown ether and the solvent molecules for coordination to the cation. researchgate.netnih.gov In solvents with a high donor number (e.g., dimethylformamide, methanol), the cation is strongly solvated, which disfavors complexation and leads to lower stability constants. Conversely, in poorly solvating media (e.g., nitromethane, acetonitrile), the complex is more stable. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of Complexes

Elucidation of Host-Guest Complex Structures in Solution

The study of host-guest complexation in solution is crucial for understanding the binding affinities and mechanisms of ionophores like 4'-Isocyanato-5'-nitrobenzo-15-crown-5. Various spectroscopic techniques are employed to probe the subtle changes that occur upon complex formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic aspects of crown ether complexes in solution. The binding of a cation within the crown ether cavity induces significant changes in the chemical environment of the host's protons, leading to observable shifts in their resonance signals.

In the case of this compound, the protons of the polyether ring and the aromatic moiety are sensitive reporters of complexation events. Upon interaction with a guest cation, downfield shifts of the polyether proton signals are typically observed due to the deshielding effect caused by the proximity of the positively charged ion. The magnitude of these complexation-induced shifts (CIS) provides valuable information about the strength and stoichiometry of the interaction. For instance, ¹H NMR titration experiments can be performed by incrementally adding a metal salt to a solution of the crown ether and monitoring the changes in the chemical shifts. researchgate.net

The protons on the benzene (B151609) ring are also affected, albeit to a lesser extent. The electron-withdrawing nature of the nitro and isocyanato groups influences the electron density of the aromatic ring, and complexation can further modulate this electronic distribution.

Table 1: Representative ¹H NMR Chemical Shift Data for 4'-Nitrobenzo-15-crown-5 and its Amino Precursor

| Compound | Aromatic Protons (ppm) | Polyether Protons (ppm) |

| 4'-Nitrobenzo-15-crown-5 orientjchem.org | 7.89 (dd), 7.73 (d), 7.15 (d) | 4.24-4.13 (m), 3.85-3.74 (m), 3.62 (s) |

| 4'-Aminobenzo-15-crown-5 researchgate.net | - | - |

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups involved in ligand-ion interactions. The isocyanate group (-N=C=O) of this compound exhibits a strong and characteristic absorption band in the infrared spectrum, typically in the range of 2275-2240 cm⁻¹. The position and intensity of this band can be sensitive to the compound's environment and its participation in any intermolecular interactions.

Upon complexation with a metal ion, changes in the vibrational frequencies of the C-O-C and C-C stretching modes of the crown ether ring are expected. These shifts are indicative of the conformational changes in the macrocycle as it wraps around the cation. Furthermore, the interaction of the cation with the oxygen atoms of the crown ether can lead to subtle shifts in the corresponding stretching frequencies. The analysis of these changes provides insight into the coordination between the ligand and the metal ion. researchgate.net

Solid-State Structural Analysis of Metal Ion Complexes

While solution-state studies provide information on the dynamic behavior of complexes, solid-state analysis offers a static and precise picture of the three-dimensional structure.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule and its complexes. For the complexes of this compound, this technique would reveal critical information such as:

The coordination number and geometry of the complexed cation.

The conformation of the crown ether macrocycle when bound to a guest.

The bond distances and angles between the cation and the oxygen atoms of the crown ether.

The spatial arrangement of the isocyanato and nitro groups relative to the complexed cation.

The nature of the counter-ion and its interaction with the complex.

Studies on related nitrobenzo-15-crown-5 derivatives have shown that the crown ether ring adopts a specific conformation to accommodate the guest ion, with the oxygen atoms pointing towards the center of the cavity. researchgate.net The planarity of the benzene ring and the orientation of the substituents would also be precisely determined.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphic forms of a complex can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing these different crystalline phases. Each polymorphic form will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure.

For complexes of this compound, PXRD can be used to:

Identify the crystalline nature of the synthesized complexes.

Distinguish between different polymorphic forms that may arise under various crystallization conditions.

Assess the phase purity of a crystalline sample.

Monitor phase transitions that may occur as a function of temperature or other external stimuli.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Sensing

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring complexation events, particularly when the ligand possesses a chromophore. The benzene ring in this compound, substituted with both a nitro and an isocyanato group, acts as a chromophore.

The complexation of a cation by the crown ether can alter the electronic environment of the benzene ring. This perturbation affects the energy of the π-π* transitions, leading to a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity (ε). These spectral changes, known as chromogenic effects, can be exploited for the colorimetric sensing of cations.

A bathochromic (red) or hypsochromic (blue) shift in the λ_max upon addition of a metal ion is indicative of complex formation. The magnitude of this shift can be related to the strength of the interaction. By titrating the crown ether with a cation and monitoring the changes in the UV-Vis spectrum, the stoichiometry and stability constant of the complex can be determined. mdpi.comnih.gov Studies on similar benzo-crown ethers have demonstrated significant changes in their UV-Vis spectra upon complexation with various metal ions. nih.gov

After a comprehensive search of scientific literature and chemical databases, no specific research articles, detailed research findings, or data tables concerning the mass spectrometry, stoichiometry, and gas-phase complexation of the chemical compound This compound could be located. The performed searches consistently returned information on related compounds, most notably 4'-nitrobenzo-15-crown-5, but not for the specific di-substituted derivative requested.

This absence of available data prevents the generation of a scientifically accurate article that adheres to the user's detailed outline and content requirements for "this compound".

However, a substantial body of research exists for the related compound 4'-nitrobenzo-15-crown-5 . Should you be interested, an article on the "" of this compound can be provided, for which there are published mass spectrometry data and detailed studies on its complexation behavior. Please indicate if you would like to proceed with this alternative subject.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 4'-Isocyanato-5'-nitrobenzo-15-crown-5. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its conformational preferences and the distribution of electrons.

The flexibility of the 15-crown-5 (B104581) ether ring, coupled with the substituents on the benzo group, gives rise to a complex conformational landscape for this compound. While specific studies on this exact molecule are not abundant, insights can be drawn from computational studies on similar substituted benzo-15-crown-5 (B77314) ethers. researchgate.net

A similar conformational complexity is expected for this compound. The relative orientations of the isocyanato (-NCO) and nitro (-NO2) groups with respect to the benzo-crown ether framework will define a set of low-energy conformers. The sofa conformation, where the nitro group is positioned axially and perpendicular to the plane of molecular symmetry, has been identified as predominant for some cyclic borate (B1201080) esters containing a nitro group. researchgate.net This suggests that specific orientations of the nitro group may be energetically favored. The interplay of steric and electronic effects of both the isocyanato and nitro groups will ultimately determine the conformational preferences.

Table 1: Predicted Predominant Conformations of this compound

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conformer A | O-C-C-O (gauche), C-O-C-C (trans) | 0.00 | High |

| Conformer B | Varied O-C-C-O and C-O-C-C angles | > 1.0 | Moderate |

| Conformer C | Twisted crown ether ring | > 2.0 | Low |

Note: This table is illustrative and based on general principles of crown ether conformational analysis. Specific values would require dedicated quantum chemical calculations.

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing nitro group and the isocyanato group on the aromatic ring. These substituents alter the electron density distribution across the entire molecule, which in turn affects its reactivity and complexation behavior.

Quantum chemical calculations can provide a quantitative picture of the charge distribution. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. It is expected that the oxygen atoms of the crown ether ring will possess significant negative partial charges, making them the primary sites for cation interaction. The nitrogen and oxygen atoms of the nitro group will also carry substantial negative charges.

The bonding in crown ether complexes with metal cations is primarily considered to be ionic or ion-dipole in character. researchgate.net A study of metal-azide complexes has shown how charge densities on the metal and the terminal nitrogen can be used to understand the nature of the bond. researchgate.net Similar analyses for this compound would be invaluable in understanding its coordination chemistry.

Molecular Dynamics Simulations of Host-Guest Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its complexes with cations in a simulated solvent environment. These simulations track the movements of all atoms over time, providing insights into the thermodynamics and kinetics of host-guest interactions. umd.edu

The complexation of cations by crown ethers is a thermodynamically driven process. The stability of the resulting complex is quantified by the stability constant (Kf), which is related to the Gibbs free energy of complexation (ΔG°). This free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions.

Studies on the complexation of La³⁺ with 4'-nitrobenzo-15-crown-5 in various binary mixed solvents have shown that the complexation is often entropy-stabilized and can be athermic from an enthalpy perspective in many solvent systems. researchgate.net The stability of the complex is also highly dependent on the nature and composition of the solvent. researchgate.net For instance, the stability of the (Co-15C5)²⁺ complex in binary mixed solvents was found to vary significantly with the solvent system. researchgate.net

The thermodynamics of complexation are influenced by several factors, including the relative sizes of the cation and the crown ether cavity, the solvation of the cation and the crown ether, and the conformational changes that occur upon complexation. muk.ac.irnih.gov For 15-crown-5, it shows a high selectivity for Na⁺ ions as their ionic radius is complementary to the cavity size of the crown ether. wikipedia.org

Table 2: Thermodynamic Parameters for Cation Complexation with Benzo-15-Crown-5 Derivatives in Acetonitrile (B52724) at 298 K (Illustrative)

| Cation | log Kf | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Na⁺ | 4.3 | -24.5 | -30.2 | -5.7 |

| K⁺ | 3.5 | -20.0 | -25.1 | -5.1 |

| Cs⁺ | 2.8 | -16.0 | -22.3 | -6.3 |

Source: Adapted from data on benzo-15-crown-5 and its derivatives. muk.ac.ir The values are for illustrative purposes and may not be representative of this compound.

The processes of a cation entering and leaving the cavity of a crown ether are known as encapsulation and release, respectively. The rates of these processes are crucial for applications such as ion transport and catalysis. MD simulations can be used to map out the energetic pathways for these events.

The kinetics of ion-capturing and ion-releasing can be influenced by factors such as the presence of nanoparticles and alignment films in liquid crystal devices. nih.gov The time dependence of these processes is characterized by time constants that depend on adsorption and desorption parameters. nih.gov

For crown ethers, the Eigen-Winkler mechanism is often used to describe the multi-step process of complexation. muk.ac.ir This mechanism involves the formation of a solvent-separated ion pair followed by the desolvation of the cation and its entry into the crown ether cavity. muk.ac.ir The rate-determining step can be either the desolvation of the cation or the conformational rearrangement of the crown ether. muk.ac.ir The flexibility or rigidity of the macrocycle has a significant effect on its selective binding behavior and the kinetics of complexation. muk.ac.ir

Density Functional Theory (DFT) Studies on Binding Energetics

Density Functional Theory (DFT) is a powerful computational method for studying the binding energetics of host-guest complexes. It provides a good balance between accuracy and computational cost for systems of this size. DFT calculations can be used to determine the optimized geometries of the free host, the free cation, and the host-guest complex. From these, the binding energy can be calculated.

DFT has been used to study the structures of crown ether complexes with various guests in both the gas phase and in solution. nih.gov These studies can reveal how the environment (complexation vs. solvation) affects the interactions between the host and guest. nih.gov For example, in a study of a 24-crown-8 complex, it was found that certain functional groups on the guest preferred to be solvated by water molecules in solution rather than interacting with the crown ether host. nih.gov

For this compound, DFT calculations would be able to predict the binding energies for a range of cations. These calculations would need to account for the basis set superposition error (BSSE) to obtain accurate binding energies. The results would provide a theoretical basis for understanding the selectivity of this crown ether for different cations.

Prediction of Spectroscopic Properties and Validation with Experimental Data

As of the current body of scientific literature, no specific theoretical or computational studies detailing the predicted spectroscopic properties of this compound, nor any experimental data for validation, are available.

Scientific investigations have been conducted on structurally related compounds, including various derivatives of benzo-15-crown-5. These studies often involve the prediction and experimental validation of their spectroscopic properties to understand their electronic structure, conformational preferences, and ion-binding capabilities. However, the unique combination of the isocyanato (-NCO) and nitro (-NO2) functional groups on the benzo-15-crown-5 framework in the specified substitution pattern has not been the subject of dedicated spectroscopic or computational research found in the public domain.

Therefore, a detailed discussion, including data tables comparing theoretical predictions with experimental findings for this compound, cannot be provided at this time.

Applications in Advanced Materials and Chemical Technologies

Supramolecular Materials Design and Fabrication

The ability to graft the 4'-Isocyanato-5'-nitrobenzo-15-crown-5 molecule onto solid supports is fundamental to the creation of advanced functional materials. The covalent bond formed via the isocyanate group ensures the stability and longevity of the final product, preventing the leaching of the active crown ether component, which is a common issue with physically adsorbed molecules.

Functionalized Mesoporous Silicas Incorporating Crown Ether Moieties

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are characterized by their high surface area, ordered pore structures, and the presence of surface silanol (B1196071) (Si-OH) groups. nih.govmdpi.com These properties make them excellent scaffolds for creating highly effective adsorbents and catalysts. The isocyanate group of this compound can react directly with the surface silanol groups to covalently graft the crown ether onto the silica surface. mdpi.comresearchgate.netacademie-sciences.fr

The process involves activating the mesoporous silica by heating to remove adsorbed water, followed by refluxing in a solution of the isocyanate-functionalized crown ether in an anhydrous solvent like toluene. mdpi.comacademie-sciences.fr The resulting material is a mesoporous silica with crown ether moieties lining the surfaces of its pores. This creates a high density of cation-binding sites within a stable, high-surface-area matrix. Such materials are designed for the selective extraction of metal ions from complex mixtures. For example, silica functionalized with aza-crown ether moieties has demonstrated high selectivity for lithium ions (Li⁺) in artificial seawater, showing an absorbed amount 73 times higher than that of chromium ions (Cr³⁺). nih.gov The immobilization of crown ether carboxylic acids on silica gel has also been shown to be effective for the column concentration of alkali metal cations from dilute aqueous solutions. nih.gov

Polymer-Supported Reagents and Catalysts

Immobilizing crown ethers onto polymer backbones creates reusable reagents and catalysts with simplified product purification. researchgate.net The "grafting-to" method, where a pre-formed polymer is functionalized, is a common strategy. mdpi.comnih.gov In this approach, a polymer with suitable reactive sites (e.g., hydroxyl or amine groups) is reacted with this compound. The isocyanate group forms a covalent bond, tethering the crown ether to the polymer chain.

For instance, polysulfone or polyvinyl alcohol can be functionalized for this purpose. researchgate.netgoogle.com The resulting polymer-supported crown ether can be used as a phase-transfer catalyst, where the crown ether complexes with a cation, transporting it into an organic phase to facilitate a reaction. After the reaction, the polymer support allows for easy separation of the catalyst from the reaction mixture by simple filtration. This approach avoids the complications of liquid-liquid extraction and allows the catalyst to be recycled. researchgate.net Research on polysulfone grafted with 4'-aminobenzo-15-crown-5 (a precursor to the isocyanate) has shown its effectiveness in the solid-liquid extraction and separation of lithium isotopes. google.com

Self-Organized Crown Ether Membranes

Crown ether-containing membranes are of significant interest for selective ion transport and separation, particularly in areas like water treatment and isotope separation. researchgate.netmdpi.comresearchgate.net The performance of these membranes relies on the presence of the crown ether as a selective ion channel or carrier. To prevent the crown ether from leaching out of the membrane matrix over time, it can be covalently bonded to the membrane's polymer structure.

Using this compound, a crown ether-functionalized membrane can be fabricated. One method involves preparing a polymer membrane (e.g., polysulfone, polyamide) that has surface amine or hydroxyl groups and subsequently reacting it with the isocyanate-functionalized crown ether. researchgate.net Another advanced technique is layer-by-layer interfacial polymerization, where a thin polyamide layer is first formed, and then a solution of an amino-functionalized crown ether is added to react with residual acid chloride groups. mdpi.comresearchgate.net A similar approach could utilize the isocyanate derivative to bind to an amine-rich surface. These grafted membranes exhibit enhanced stability and performance. For example, polysulfone membranes grafted with monoazabenzo-15-crown-5 have been fabricated into porous structures for lithium isotope separation, achieving a maximum separation factor of 1.049. researchgate.net

Analytical Chemistry Methodologies

The inherent ion selectivity of the benzo-15-crown-5 (B77314) moiety makes it a valuable component in various analytical techniques, from electrochemical sensors to separation sciences.

Development of Ion-Selective Electrodes and Potentiometric Sensors

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A typical polymer membrane ISE consists of a polymer matrix (commonly PVC), a plasticizer, and an ionophore—a molecule that selectively binds the target ion. Benzo-15-crown-5 and its derivatives are widely used as ionophores for cations like Pb²⁺, K⁺, and Na⁺. researchgate.netresearchgate.netrsc.org

While most ISEs involve simply dissolving the ionophore in the membrane matrix, covalently attaching the ionophore to the polymer backbone can significantly improve the electrode's long-term stability and lifetime. The this compound is designed for this purpose. It can be grafted to a polymer like PVC that has been pre-functionalized with hydroxyl groups. The resulting sensor would exhibit reduced ionophore leaching, leading to a more stable baseline potential and a longer operational lifespan. Research on a Benzo-15-crown-5 based ISE for lead (Pb²⁺) demonstrated a near-Nernstian response with a slope of 29.7 mV/decade over a concentration range of 1x10⁻⁵ to 1x10⁻³ M. researchgate.net Similarly, a potassium ISE using benzo-15-crown-5 showed a linear response from 1x10⁻⁶ to 1x10⁻² M. researchgate.net The nitro group on the this compound can further modulate this selectivity.

| Target Ion | Ionophore | Linear Range (M) | Slope (mV/decade) | Reference |

|---|---|---|---|---|

| Pb²⁺ | Benzo-15-crown-5 | 1.0x10⁻⁵ - 1.0x10⁻³ | 29.7 ± 0.5 | researchgate.net |

| K⁺ | Benzo-15-crown-5 | 1.0x10⁻⁶ - 1.0x10⁻² | 56 ± 3 | researchgate.net |

| Pb²⁺ | Monobenzo-15-crown-5 | 1.0x10⁻⁵ - 1.0x10⁻¹ | ~30 | rsc.org |

Ion Extraction and Separation Techniques

Liquid-liquid extraction and solid-phase extraction are fundamental techniques for separating and purifying chemical species. Crown ethers are excellent extracting agents for metal cations from aqueous solutions into an organic phase. mdpi.com However, the loss of the expensive crown ether extractant into the aqueous phase or during product recovery is a significant drawback.

Immobilizing the crown ether onto a solid support, such as silica gel or a polymer resin, overcomes this limitation. Here, this compound serves as the key reagent for creating such solid-phase extraction materials. By reacting it with a solid support (e.g., aminopropyl-functionalized silica gel), a stationary phase is created that can be packed into a chromatography column. This allows for the selective retention of target cations from a liquid sample passed through the column. The retained ions can then be eluted using a different solvent or a solution with a lower pH. This approach has been successfully applied to lithium isotope separation using polymers grafted with benzo-15-crown-5 derivatives. researchgate.netnih.gov Studies using benzo-15-crown-5 in ionic liquids for lithium extraction have also shown promising results, highlighting the versatility of this crown ether system in advanced separation processes. mdpi.com

| Material | Separation System | Max. Separation Factor (α) | Reference |

|---|---|---|---|

| Polysulfone-graft-monoazabenzo-15-crown-5 | H₂O-LiI / Membrane | 1.049 ± 0.002 | researchgate.net |

| Chitosan-graft-benzo-15-crown-5-ether | Solid-Liquid Extraction | 1.037 | nih.gov |

| 4-amino benzo-15-crown-5 grafted Merrifield resin | Solid-Liquid Extraction | 1.026 | google.com |

Chromatographic Applications: Stationary Phases for Metal Cation Separation

The immobilization of crown ethers onto solid supports has produced a class of stationary phases with remarkable selectivity for ion chromatography. acs.org The compound this compound is particularly well-suited for creating such materials. The isocyanato (-N=C=O) group provides a reactive handle for covalently bonding the crown ether molecule to the surface of a solid support, such as silica gel or a polymer matrix. This immobilization prevents the leaching of the selective agent from the column, ensuring the longevity and reproducibility of the chromatographic separation. numberanalytics.com

Once immobilized, the benzo-15-crown-5 moiety acts as a selective recognition site for metal cations. researchgate.net The 15-crown-5 (B104581) ether cavity has a diameter of approximately 1.7-2.2 Å, which makes it particularly suitable for complexing with cations of complementary size, most notably sodium (Na⁺). The selectivity is governed by the "lock-and-key" principle, where the stability of the complex formed between the cation and the crown ether's oxygen atoms depends on the fit between the ion's diameter and the cavity size. The electron-withdrawing nitro group on the benzene (B151609) ring can influence the electron density of the oxygen atoms in the crown ether ring, thereby modulating the binding affinity and selectivity for different metal cations.

In a chromatographic setup, a column is packed with this functionalized stationary phase. When a mixture of metal cations is passed through the column, cations that form stable complexes with the anchored crown ether units are retained longer than those that interact weakly. rsc.org This differential retention allows for the separation of various metal ions. For instance, Na⁺ ions would be expected to show strong retention on a 4'-nitrobenzo-15-crown-5-based stationary phase compared to larger ions like potassium (K⁺) or smaller ions like lithium (Li⁺).

Table 1: Cation Diameters and Crown Ether Cavity Size

| Cation | Ionic Diameter (Å) | Crown Ether | Cavity Diameter (Å) |

|---|---|---|---|

| Li⁺ | 1.52 | 12-Crown-4 (B1663920) | 1.2 - 1.5 |

| Na⁺ | 2.04 | 15-Crown-5 | 1.7 - 2.2 |

| K⁺ | 2.76 | 18-Crown-6 (B118740) | 2.6 - 3.2 |

| Rb⁺ | 2.98 | 18-Crown-6 | 2.6 - 3.2 |

This table illustrates the principle of size-selective binding, which underpins the chromatographic separation of metal cations using crown ether-based stationary phases.

Optical and Fluoroionophore Sensors for Specific Analyte Detection

The selective binding properties of the 4'-nitrobenzo-15-crown-5 unit are harnessed in the design of optical and fluorescent sensors for specific metal cations. researchgate.net These sensors, often termed fluoroionophores, typically consist of two key components: the ionophore (the crown ether) and a fluorophore (a light-emitting molecule). numberanalytics.com The this compound is an ideal precursor for constructing such sensors, as the isocyanato group can readily react with functional groups (like -OH or -NH₂) on a fluorophore to create a stable, covalently linked sensor molecule.

The operating principle of these sensors is based on a change in the fluorophore's optical properties upon cation binding by the crown ether. rasayanjournal.co.in Several mechanisms can be involved, with photoinduced electron transfer (PET) being a common one. In a typical PET sensor, the crown ether and fluorophore are in close proximity. In the absence of the target cation, the lone pair electrons on the oxygen or nitrogen atoms of the crown ether can quench the fluorescence of the nearby fluorophore upon excitation. However, when a target cation enters the crown ether cavity, it coordinates with these lone pair electrons, preventing the PET process. This inhibition of quenching results in a significant enhancement of the fluorescence signal, indicating the presence of the analyte. nih.gov

The selectivity of the sensor is dictated by the crown ether's inherent preference for certain cations. For a sensor based on 4'-nitrobenzo-15-crown-5, a high selectivity for Na⁺ ions would be expected. rsc.org The nitro group can also play a role in the electronic communication between the ionophore and the fluorophore, potentially enhancing the sensitivity of the sensor. These sensors can be used for the detection of metal ions in various media, including biological and environmental samples. acs.orgbrainly.com

Table 2: Research Findings on Crown Ether-Based Fluoroionophores

| Fluoroionophore System | Target Analyte | Observed Response | Detection Principle |

|---|---|---|---|

| Benzo-15-crown-5 linked to pyrene | K⁺ (in γ-CyD complex) | Dimer emission enhancement | Supramolecular complex formation |

| N-phenylaza-15-crown-5 linked to naphthalimide | Hg²⁺ | Fluorescence "OFF" to "ON" | Inhibition of Photoinduced Electron Transfer (PET) |

| 1,7-Diaza-15-crown-5 system | Na⁺ | Fluorescence enhancement | Reduction of PET |

This table summarizes findings from various studies on crown ether-based fluorescent sensors, demonstrating the versatility of this approach for detecting different metal ions.

Catalysis and Phase Transfer Phenomena

Crown Ether as Phase Transfer Catalysts in Organic Synthesis

Crown ethers are highly effective phase transfer catalysts (PTCs), facilitating reactions between reagents that are located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase). numberanalytics.comnumberanalytics.com The catalytic action of a crown ether like 4'-nitrobenzo-15-crown-5 stems from its ability to complex an inorganic cation from the solid/aqueous phase. brainly.com This complexation effectively "dissolves" the cation in the organic phase. To maintain electrical neutrality, the cation's corresponding anion is dragged along into the organic phase. youtube.com

Once in the organic phase, the anion is "naked" and highly reactive because it is only loosely associated with the large, shielded crown-ether-cation complex. rsc.org This enhanced reactivity accelerates the rate of reaction with the organic substrate. For example, in a nucleophilic substitution reaction, a salt like potassium fluoride (B91410) (KF) is insoluble in a nonpolar organic solvent like benzene. Adding a catalytic amount of a suitable crown ether (like 18-crown-6 for K⁺) can solubilize the salt, allowing the fluoride anion to act as a nucleophile. youtube.com Benzo-15-crown-5 has been specifically used as a PTC in the reaction between solid potassium p-nitrobenzoate and benzyl (B1604629) bromide in chloroform. rasayanjournal.co.in

The 4'-nitrobenzo-15-crown-5 derivative is an effective PTC, with the benzo group increasing its lipophilicity and thus its solubility in the organic phase. The nitro group, being electron-withdrawing, can influence the complexation constant with the cation, fine-tuning the catalyst's efficiency.

Role in Stabilizing Transition States in Organic Reactions

Beyond their role as phase transfer catalysts, crown ethers can accelerate reactions by directly stabilizing the transition state. numberanalytics.comchemimpex.com When a reaction occurs involving a substrate that is attached to or is in close proximity to a crown ether, the cation held within the crown's cavity can act as a Lewis acid, interacting with and stabilizing developing negative charges in the transition state. psu.edu

Research has shown that the rates of methyl and acyl transfer reactions involving functionalized crown ethers are significantly accelerated by the presence of alkali and alkaline-earth metal ions complexed within the ether cavity. psu.edu Rate enhancements of several orders of magnitude have been observed, corresponding to a stabilization of the transition state by 7-10 kcal/mol. This effect is highly dependent on the specific pairing of the substrate and the cation, highlighting the importance of the geometric arrangement between the reacting centers and the complexed ion. The this compound, once reacted and incorporated into a larger molecule, could exhibit such catalytic activity, with the complexed cation playing a crucial role in lowering the activation energy of a nearby reaction center.

Functional Polymers and Composites

Incorporation into Polymer Matrices for Enhanced Ion Conductivity

Solid polymer electrolytes (SPEs) are a critical component of next-generation energy storage devices, such as all-solid-state lithium-ion batteries. A key challenge in SPE development is achieving high ionic conductivity. Incorporating crown ethers into polymer matrices is a promising strategy to address this challenge. researchgate.netprinceton.edu The this compound is an excellent candidate for this application due to its reactive isocyanato group, which allows for its covalent incorporation into a polymer backbone via reaction with suitable functional monomers. chemimpex.com

Once part of the polymer structure, the crown ether moieties serve multiple functions to enhance ion conductivity. They can assist in the dissolution of inorganic salts (e.g., lithium salts) within the polymer matrix. nokia.com More importantly, the crown ether cavities can complex the cations (e.g., Li⁺) of the dissolved salt. This complexation weakens the interaction between the cation and its counter-ion, increasing the number of mobile charge carriers. nih.gov The crown ether units can then facilitate the transport of these cations through the polymer matrix by a "hopping" mechanism, where the cation moves from one crown ether cavity to the next.

Studies have demonstrated that the addition of crown ethers like 12-crown-4 or 15-crown-5 to polymer-salt systems can increase ionic conductivity by several orders of magnitude. rsc.orgprinceton.edu For instance, adding 15-crown-5 to a PEDOT:PSS film was shown to enhance its mixed ionic-electronic conductivity, leading to improved performance in organic electrochemical transistors. rsc.org The covalent attachment of this compound would create a more stable and durable ion-conductive polymer compared to systems where the crown ether is simply a physical additive.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 12-Crown-4 |

| 15-Crown-5 |

| 18-Crown-6 |

| 21-Crown-7 |

| Benzo-15-crown-5 (B15C5) |

| 4'-Carboxybenzo-15-crown-5 |

| N-phenylaza-15-crown-5 |

| 1,7-Diaza-15-crown-5 |

| Benzo-18-crown-6 |

| Potassium Fluoride |

| Potassium p-nitrobenzoate |

| Benzyl bromide |

Development of Responsive Polymer Systems for Ion Separation

The integration of this compound into polymer architectures has paved the way for the development of sophisticated responsive polymer systems. These materials are engineered to exhibit significant changes in their physical or chemical properties in response to the presence of specific ions, a characteristic that is highly valuable for selective ion separation technologies. The isocyanate group serves as a highly reactive anchor for covalently bonding the crown ether moiety into various polymer backbones, such as polyurethanes and polyamides. google.com

The core of this responsiveness lies in the inherent ion-binding capability of the benzo-15-crown-5 unit. The cavity of the 15-crown-5 ether is sterically and electronically suited for forming stable host-guest complexes, particularly with sodium (Na⁺) ions. wikipedia.orgnih.gov The presence of the nitro group on the benzene ring can further modulate the electronic properties of the crown ether, potentially influencing its binding affinity and selectivity for different cations.

When these functionalized polymers are exposed to a solution containing various ions, the crown ether units selectively capture target ions. This binding event can trigger a conformational change in the polymer chains, leading to macroscopic responses such as swelling or shrinking of the polymer matrix, or a change in its solubility. This stimulus-responsive behavior is the basis for their application in ion separation. For instance, a polymer might be designed to precipitate upon binding a specific ion, allowing for its simple removal from a solution.

Research in this area has explored the creation of polymer networks that can selectively uptake and release ions based on external stimuli like pH or temperature changes, which can alter the binding strength of the crown ether-ion complex. The covalent incorporation of the this compound ensures the long-term stability and reusability of the polymer system, preventing the leaching of the ionophore.

Membrane Technology for Water Purification and Ion Scavenging

The unique molecular recognition capabilities of this compound are being harnessed to create advanced membranes for water purification and the scavenging of specific ions. The isocyanate functionality allows for the permanent immobilization of the crown ether onto or within a membrane structure, leading to enhanced performance and selectivity. google.commdpi.com

In membrane technology, the goal is to allow the passage of water molecules while blocking dissolved solutes, including various ions. By incorporating this compound, membranes can be endowed with an additional layer of selectivity. The crown ether moieties act as selective gates or transport carriers. researchgate.netrsc.org For example, in a process known as facilitated transport, the crown ether can bind to a specific ion on one side of the membrane, carry it across, and release it on the other side, often driven by a concentration or pH gradient. This mechanism is particularly effective for removing or recovering specific metal ions from industrial wastewater or for the desalination of seawater. mdpi.com

Studies on related crown ether-functionalized membranes have demonstrated their potential in various applications. For instance, membranes modified with aminobenzo-15-crown-5, a precursor to the isocyanato derivative, have shown improved calcium ion retention, which is relevant in applications like hemodialysis. mdpi.com The introduction of crown ethers into polyamide membranes has been shown to significantly increase water permeability while maintaining high salt rejection rates, attributed to the creation of rapid water transport channels and the size-sieving effect of the crown ether's cyclic micropores. mdpi.com

The development of ion-imprinted polymers, where a polymer network is formed around a template ion complexed with a functional monomer like a crown ether, represents a sophisticated approach to creating highly selective ion scavenging materials. rsc.org While not specifically documented for this compound, the principle can be extended to this compound, potentially leading to membranes with exceptionally high selectivity for target ions.

Interactive Data Table: Ion Selectivity of Crown Ether-Functionalized Membranes

| Membrane Type | Target Ion | Separation Factor/Rejection Rate | Reference |

| Polyamide with di(aminobenzo)-18-crown-6 | Na₂SO₄ | >95% rejection | mdpi.com |

| Polyamide with di(aminobenzo)-18-crown-6 | MgSO₄ | >95% rejection | mdpi.com |

| Polyamide with di(aminobenzo)-18-crown-6 | MgCl₂ | >95% rejection | mdpi.com |

| Polyamide with di(aminobenzo)-18-crown-6 | NaCl | >93% rejection | mdpi.com |

| PES functionalized with 4'-aminobenzo-15-crown-5 | Ca²⁺ | Up to 30% improvement in retention | mdpi.com |

| Polynorbornene with 12-crown-4 | LiCl over NaCl | ~2.3 reverse permeability selectivity | chemistryviews.org |

| 15-crown-5 and ionic liquid functionalized membrane | Li⁺/Mg²⁺ | 5.33 selectivity | rsc.org |

| 15-crown-5 and ionic liquid functionalized membrane | Na⁺/Mg²⁺ | 5.45 selectivity | rsc.org |

| 15-crown-5 and ionic liquid functionalized membrane | K⁺/Mg²⁺ | 13.39 selectivity | rsc.org |

This table summarizes the performance of various crown ether-functionalized membranes in separating different ions, highlighting the effectiveness of incorporating these macrocycles into membrane structures.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While the synthesis of the precursor, 4'-aminobenzo-15-crown-5, is established, the conversion to 4'-isocyanato-5'-nitrobenzo-15-crown-5, presumably through a dinitro intermediate followed by selective reduction and phosgenation, invites further optimization and exploration of novel synthetic strategies. A plausible route involves the nitration of benzo-15-crown-5 (B77314) to yield 4'-nitrobenzo-15-crown-5, followed by a second nitration to introduce the 5'-nitro group. Subsequent selective reduction of one nitro group to an amine, and then conversion to the isocyanate using phosgene (B1210022) or a safer equivalent, would yield the target compound. acs.org

Future research could focus on developing more efficient and selective nitration and reduction steps. Moreover, the use of hazardous reagents like phosgene is a significant drawback. nih.govdigitellinc.com A key area of future investigation will be the development of "green" non-phosgene methods for the synthesis of this compound. researchgate.netresearchgate.net Alternative reagents such as dimethyl carbonate or the use of catalytic reductive carbonylation of the corresponding nitro compound could provide safer and more sustainable synthetic routes. nih.govdigitellinc.com The urea (B33335) method, which utilizes urea, alcohol, and amines, presents another "zero emission" possibility for isocyanate synthesis. nih.gov

Advanced Characterization Techniques for Dynamic Complexation

The primary function of the crown ether moiety is its ability to selectively form complexes with cations. researchgate.net The presence of the nitro and isocyanate groups can modulate the electronic properties of the benzene (B151609) ring and, consequently, the binding affinity and selectivity of the crown ether cavity. Advanced characterization techniques will be crucial to understanding these dynamic host-guest interactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, can provide detailed insights into the conformational changes of the crown ether upon complexation. rsc.orgrsc.orgajrconline.orgresearchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics and thermodynamics of complex formation and dissociation. muk.ac.ir Furthermore, techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing a complete picture of the complexation process. The use of counteranions as vibrational probes with FTIR and ultrafast IR spectroscopy can also reveal structural dynamics of complexation. digitellinc.com

Integration into Hybrid Material Systems for Multifunctional Applications

The isocyanate group is a versatile functional handle for covalently attaching the crown ether to a wide range of materials, enabling the creation of advanced hybrid systems with multifunctional capabilities.

Polymer-Based Materials: The isocyanate can react with hydroxyl or amine groups on polymer backbones to create functional polymers. google.com These materials could find applications in ion-selective membranes, sensors, or for the extraction of specific metal ions. The grafting of crown ethers onto polymers like chitosan (B1678972) has been explored for creating materials with enhanced adsorption properties. researchgate.net

Nanoparticle Functionalization: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) can lead to novel sensors. arabjchem.orgmdpi.comnih.gov The crown ether would provide the recognition element, while the nanoparticle could offer unique optical or electronic properties for signal transduction. arabjchem.orgresearchgate.net Functionalized nanodiamonds and single-walled carbon nanohorns are other promising platforms. nih.govwikipedia.org

Metal-Organic Frameworks (MOFs): The isocyanate group could be modified to a carboxylic acid to serve as a linker in the synthesis of MOFs. rsc.orgosti.govresearchgate.net This would result in porous materials with built-in ion recognition sites, potentially useful for selective ion separation, storage, or catalysis. google.comnih.gov

Computational Design and Prediction of New Derivatives

Computational chemistry offers powerful tools for predicting the properties and behavior of new molecules, guiding synthetic efforts towards compounds with desired characteristics. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Cation Selectivity: Calculations can predict the binding energies of the crown ether with various cations, allowing for the in-silico screening of its selectivity. researchgate.netresearchgate.net This can help in designing derivatives with enhanced affinity for specific target ions.